4-(3-Hydroxy-3-methylazetidin-1-yl)thiophene-2-carbaldehyde
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Overview
Description
4-(3-Hydroxy-3-methylazetidin-1-yl)thiophene-2-carbaldehyde is a chemical compound with the molecular formula C₉H₁₁NO₂S and a molecular weight of 197.25 g/mol . This compound features a thiophene ring substituted with a hydroxy-methylazetidinyl group and an aldehyde group, making it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of thiophene derivatives, including 4-(3-Hydroxy-3-methylazetidin-1-yl)thiophene-2-carbaldehyde, often involves condensation reactions. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods typically involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters . Industrial production methods may vary, but they generally follow similar principles, utilizing large-scale reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-(3-Hydroxy-3-methylazetidin-1-yl)thiophene-2-carbaldehyde can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, it may be studied for its potential pharmacological properties, such as antimicrobial or anticancer activities . Industrially, thiophene derivatives are utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Mechanism of Action
like other thiophene derivatives, it may interact with various molecular targets and pathways, potentially affecting cellular processes such as signal transduction and gene expression . Further research is needed to elucidate its specific mechanisms and molecular targets.
Comparison with Similar Compounds
Similar compounds to 4-(3-Hydroxy-3-methylazetidin-1-yl)thiophene-2-carbaldehyde include other thiophene derivatives like suprofen and articaine . Suprofen is a nonsteroidal anti-inflammatory drug, while articaine is used as a dental anesthetic . The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H11NO2S |
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Molecular Weight |
197.26 g/mol |
IUPAC Name |
4-(3-hydroxy-3-methylazetidin-1-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C9H11NO2S/c1-9(12)5-10(6-9)7-2-8(3-11)13-4-7/h2-4,12H,5-6H2,1H3 |
InChI Key |
PBGQGVBZFDUIMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C1)C2=CSC(=C2)C=O)O |
Origin of Product |
United States |
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